1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester is a compound belonging to the indazole family, which is characterized by its heterocyclic structure. Indazoles are known for their diverse biological activities and potential applications in medicinal chemistry. This specific compound features an acetyl group and a methyl ester, which contribute to its reactivity and functional properties.
This compound can be synthesized from various starting materials, primarily involving indazole derivatives. It is available from chemical suppliers and is utilized in organic synthesis and pharmaceutical research.
1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester is classified as a heterocyclic organic compound. Its molecular formula is , and it has a molecular weight of approximately 210.2 g/mol.
The synthesis of 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester can be achieved through several methods:
The molecular structure of 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester includes:
CC(=O)C1=CC2=C(C=C1)C=NN2C(=O)OC.The mechanism of action for 1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester involves its interaction with biological targets such as enzymes and receptors. This compound may modulate enzyme activity through competitive inhibition or allosteric modulation, leading to various pharmacological effects.
Research indicates that indazole derivatives exhibit antimicrobial, antiviral, and anticancer activities, suggesting that this compound could have significant therapeutic potential.
1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester has several scientific uses:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: